Superior Anti-Ulcer/Secretory Activity of 2-Bromo vs. 2-Chloro Thiazole Derivatives
Derivatives of 2-Bromothiazol-4-amine have been demonstrated to possess anti-ulcer and anti-secretory activity, a property not shared by their 2-chloro counterparts in a specific assay [1]. The patent data explicitly states that certain 2-bromo-4-acylamino-thiazoles are active, whereas closely related 2-chloro-thiazole compounds are inactive [1].
| Evidence Dimension | Biological Activity (Qualitative) |
|---|---|
| Target Compound Data | Active (Anti-ulcer / Anti-secretory) |
| Comparator Or Baseline | Inactive (2-Chloro-thiazole derivatives) |
| Quantified Difference | Qualitative difference in activity; active vs. inactive |
| Conditions | Stress-induced erosion test (Senay & Levine) and anti-secretory test (Shay et al.) in mammals [1] |
Why This Matters
This data proves that the bromine atom is a critical structural determinant for activity in this chemotype, making 2-Bromothiazol-4-amine the required building block for this specific therapeutic target, unlike its chloro-analog.
- [1] U.S. Patent No. 4,183,854. Thiazole compound. Inventor: D.E. Johnson. Priority Date: 1977. View Source
